1,3-Dichloro-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of various chemicals, including epichlorohydrin, which is a key component in the manufacture of epoxy resins . The compound is also known by several other names, including α-Dichlorohydrin and Glycerol α,γ-dichlorohydrin .
Preparation Methods
1,3-Dichloro-1-propanol can be synthesized through several methods. One common synthetic route involves the hydrochlorination of glycerine. This process is carried out in a continuous reaction zone at temperatures ranging from 70 to 140°C, with the continuous removal of water produced during the reaction . Another method involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali aqueous solution to produce epichlorohydrin .
Chemical Reactions Analysis
1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into other chlorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include alkali solutions for dehydrochlorination and hypochlorous acid for chlorination . The major products formed from these reactions include epichlorohydrin and various chlorinated alcohols .
Scientific Research Applications
1,3-Dichloro-1-propanol has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of epichlorohydrin and other chemicals.
Biology: The compound is used in studies related to its mutagenic and carcinogenic properties.
Medicine: It serves as a pharmaceutical intermediate in the production of various drugs.
Industry: This compound is used as a solvent for paints, lacquers, and epoxy resins.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1-propanol involves its dehydrochlorination to produce epichlorohydrin. This reaction is catalyzed by alkali and involves the removal of hydrogen chloride (HCl) from the molecule . The compound has also been shown to induce ferroptosis by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus, thereby suppressing the expression of its downstream target proteins .
Comparison with Similar Compounds
1,3-Dichloro-1-propanol is similar to other chlorinated alcohols, such as:
1,2-Dichloroethanol: Another chlorinated alcohol used in the production of various chemicals.
1,3-Dichloro-2-propanol: A closely related compound used in similar applications.
What sets this compound apart is its specific use in the production of epichlorohydrin and its unique reactivity in dehydrochlorination reactions .
Properties
CAS No. |
6912-02-3 |
---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChI Key |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.